Diethyl (2-methylundec-1-en-3-yl)phosphonate
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Overview
Description
Diethyl (2-methylundec-1-en-3-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylundec-1-en-3-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 2-methylundec-1-en-3-yl bromide under suitable conditions to yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, H-phosphonate diesters are coupled with aryl or vinyl halides using a palladium catalyst, such as Pd(PPh3)4, under microwave irradiation . This method offers high yields and retention of configuration at the phosphorus center.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Michaelis-Arbuzov reaction is often preferred for its simplicity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methylundec-1-en-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or other reduced phosphorus compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-methylundec-1-en-3-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active phosphonates.
Medicine: Phosphonates are explored for their potential use as antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of diethyl (2-methylundec-1-en-3-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and inhibitory processes. The compound can also participate in the formation of stable complexes with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate with similar reactivity but lacking the 2-methylundec-1-en-3-yl moiety.
Diethyl methylphosphonate: Similar in structure but with a methyl group instead of the 2-methylundec-1-en-3-yl group.
Uniqueness
Diethyl (2-methylundec-1-en-3-yl)phosphonate is unique due to its specific alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other phosphonates may not be as effective .
Properties
CAS No. |
62491-61-6 |
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Molecular Formula |
C16H33O3P |
Molecular Weight |
304.40 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-2-methylundec-1-ene |
InChI |
InChI=1S/C16H33O3P/c1-6-9-10-11-12-13-14-16(15(4)5)20(17,18-7-2)19-8-3/h16H,4,6-14H2,1-3,5H3 |
InChI Key |
RNUHAFIOUZZCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=C)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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